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Introduction
Prospero is a conserved homeodomain transcription factor that plays a pivotal role in the

development of the nervous system, particularly in Drosophila melanogaster. It is a key

regulator of neural stem cell (neuroblast) differentiation, acting as a binary switch between self-

renewal and the production of differentiating daughter cells.[1][2] Prospero achieves this by

repressing genes associated with self-renewal and activating genes that promote terminal

differentiation.[1][2] Identifying the direct and indirect downstream targets of Prospero is crucial

for understanding the molecular mechanisms of neurogenesis and for developing potential

therapeutic strategies for neurodevelopmental disorders and cancers.

Initially, genome-wide binding sites of Prospero were identified using DNA adenine

methyltransferase identification (DamID), a technique that maps protein-DNA interactions in

vivo, coupled with microarray analysis to assess gene expression changes in prospero

mutants. This pioneering work provided a foundational list of Prospero targets.[3] With the

advent of Next-Generation Sequencing (NGS), RNA sequencing (RNA-seq) has become the

state-of-the-art method for comprehensively profiling transcriptomes. This document provides

detailed application notes and protocols for utilizing RNA-seq to identify and characterize

Prospero target genes in Drosophila.
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Key Concepts and Strategies
Identifying transcription factor targets using RNA-seq typically involves comparing the

transcriptomes of wild-type organisms with those of organisms where the transcription factor's

function is perturbed (e.g., through mutation or RNAi-mediated knockdown). The differentially

expressed genes (DEGs) are considered potential targets. To distinguish between direct and

indirect targets, RNA-seq data is often integrated with genome-wide binding data from

techniques like DamID-seq or Chromatin Immunoprecipitation sequencing (ChIP-seq).

Experimental Workflow:
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Caption: General workflow for identifying Prospero targets using RNA-seq.
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Experimental Protocols
Protocol 1: RNA-seq of Drosophila Embryos
This protocol describes the steps for performing RNA-seq on whole Drosophila embryos to

compare gene expression between wild-type and prospero mutants.

Materials:

Wild-type (w1118 or other appropriate control) and prospero mutant (pros17 or other null

allele) Drosophila melanogaster

Embryo collection cages

Grape juice agar plates

Yeast paste

50% bleach solution

Sieve for embryo dechorionation

TRIzol reagent (or other RNA extraction kit)

Liquid nitrogen

RNase-free tubes and reagents

Agilent Bioanalyzer or similar instrument for RNA quality control

NEBNext Poly(A) mRNA Magnetic Isolation Module

NEBNext Ultra II RNA Library Prep Kit for Illumina

AMPure XP beads

Illumina sequencing platform (e.g., HiSeq, NovaSeq)

Procedure:
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Embryo Collection and Staging:

Set up embryo collection cages with wild-type and prospero mutant flies.

Collect embryos on grape juice agar plates supplemented with yeast paste for 2-4 hours.

Age embryos to the desired developmental stage (e.g., stage 11 for neurogenesis

studies).

Dechorionate embryos by washing with 50% bleach solution for 2 minutes, followed by

extensive rinsing with water.

Flash-freeze the embryos in liquid nitrogen and store at -80°C.

RNA Extraction:

Homogenize frozen embryos in TRIzol reagent using a motorized pestle.

Follow the manufacturer's protocol for RNA extraction.

Treat the RNA with DNase I to remove any contaminating genomic DNA.

Assess RNA quality and quantity using a NanoDrop spectrophotometer and an Agilent

Bioanalyzer. A high RNA Integrity Number (RIN) > 8 is recommended.

Library Preparation:

Isolate mRNA from 1-5 µg of total RNA using the NEBNext Poly(A) mRNA Magnetic

Isolation Module.

Fragment the mRNA and synthesize first- and second-strand cDNA according to the

NEBNext Ultra II RNA Library Prep Kit protocol.

Perform end repair, dA-tailing, and adapter ligation.

Purify the ligation products using AMPure XP beads.

Amplify the library by PCR.
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Assess the quality and quantity of the final library using a Bioanalyzer and Qubit

fluorometer.

Sequencing:

Pool libraries and sequence on an Illumina platform, generating single-end or paired-end

reads of at least 50 bp. A sequencing depth of 20-30 million reads per sample is

recommended for differential gene expression analysis.

Protocol 2: Bioinformatic Analysis of RNA-seq Data
This protocol outlines the computational steps to identify differentially expressed genes from

the raw sequencing data.

Software and Tools:

FastQC: for raw read quality control.

Trimmomatic or similar: for adapter and quality trimming.

STAR (Spliced Transcripts Alignment to a Reference): for aligning reads to the Drosophila

melanogaster reference genome.

HTSeq or featureCounts: for quantifying gene expression.

DESeq2 or edgeR: for differential gene expression analysis.

Procedure:

Quality Control and Pre-processing:

Assess the quality of raw sequencing reads using FastQC.

Trim adapter sequences and low-quality bases using Trimmomatic.

Alignment:

Align the trimmed reads to the Drosophila melanogaster reference genome (e.g., from

FlyBase) using STAR.
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Quantification:

Generate a count matrix of reads per gene using HTSeq-count or featureCounts.

Differential Expression Analysis:

Import the count matrix into R and use the DESeq2 package.

Perform normalization to account for differences in library size and composition.

Fit a negative binomial generalized linear model to identify genes that are significantly

differentially expressed between wild-type and prospero mutant samples.

Set a significance threshold (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or <

-1).

Data Presentation
The following tables summarize quantitative data on Prospero target genes identified through

microarray analysis of prospero mutants. This data is illustrative of the types of results that can

be obtained and organized from an RNA-seq experiment.

Table 1: Genes Upregulated in prospero Mutant Antenno-Maxillary Complex (AMC)
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Gene Symbol Gene Name
Fold Change (V1
mutant vs. Wild-
type)

Putative Function

ash2
absent, small, or

homeotic discs 2
> 2.0

Histone

methyltransferase

complex component

ckIIalpha
Casein kinase II alpha

subunit
> 2.0

Serine/threonine

protein kinase

Iap2
Inhibitor of apoptosis

2
> 2.0 Apoptosis inhibitor

limK1 lim-kinase 1 > 2.0
Protein kinase, actin

filament dynamics

gwl greatwall > 2.0

Serine/threonine

protein kinase, cell

cycle

nej nejire > 2.0

Histone

acetyltransferase,

CREB-binding protein

Rac1

Ras-related C3

botulinum toxin

substrate 1

> 2.0
GTPase, signal

transduction

bnl branchless > 2.0
FGF signaling

pathway

N Notch > 2.0
Cell-cell signaling,

neurogenesis

Egfr
Epidermal growth

factor receptor
> 2.0

Receptor tyrosine

kinase signaling

pathway

Data adapted from Guenin et al., 2010. This study used microarray analysis on larval AMC

tissue.
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Table 2: Genes Involved in Neuroblast Fate and Cell Cycle Regulated by Prospero

Gene Symbol Gene Name
Regulation by
Prospero

Function

asense asense Repression
Neuroblast fate

determination

deadpan deadpan Repression
Neuroblast fate

determination

miranda miranda Repression
Asymmetric cell

division

inscuteable inscuteable Repression
Asymmetric cell

division

CyclinE Cyclin E Repression
Cell cycle progression

(G1/S transition)

string string Repression
Cell cycle progression

(G2/M transition)

CyclinA Cyclin A Repression
Cell cycle progression

(S/G2/M phases)

bazooka bazooka Repression
Apical-basal polarity,

asymmetric division

staufen staufen Repression RNA localization

Information compiled from Choksi et al., 2006 and other sources. These genes show increased

expression in prospero mutants, indicating they are normally repressed by Prospero.[2]

Visualization of Key Pathways and Workflows
Prospero Signaling in Neuroblast Asymmetric Division
The following diagram illustrates the role of Prospero in the asymmetric division of a

neuroblast, leading to the repression of self-renewal genes and the activation of differentiation

genes in the ganglion mother cell (GMC).
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Caption: Prospero's role in asymmetric neuroblast division.

Targeted DamID (TaDa) Workflow for Identifying
Prospero Binding Sites
Targeted DamID is a powerful technique to identify the in vivo binding sites of a transcription

factor in specific cell types. This workflow is a modern alternative to the original DamID method.
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Caption: Workflow for Targeted DamID sequencing (TaDa-seq).
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Conclusion
The combination of RNA-seq in prospero mutants with genome-wide binding data from

techniques like DamID-seq provides a powerful and comprehensive approach to identify and

characterize the targets of the master regulatory transcription factor, Prospero. The detailed

protocols and data analysis pipelines presented here offer a robust framework for researchers

to investigate the intricate gene regulatory networks governing neurogenesis. This knowledge

is fundamental for advancing our understanding of nervous system development and for the

identification of novel therapeutic targets in related diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1176236?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/17141154/
https://pubmed.ncbi.nlm.nih.gov/17141154/
https://www.sdbonline.org/sites/fly/neural/prospero.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC2826315/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2826315/
https://www.benchchem.com/product/b1176236#application-of-rna-seq-to-identify-prospero-targets
https://www.benchchem.com/product/b1176236#application-of-rna-seq-to-identify-prospero-targets
https://www.benchchem.com/product/b1176236#application-of-rna-seq-to-identify-prospero-targets
https://www.benchchem.com/product/b1176236#application-of-rna-seq-to-identify-prospero-targets
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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